molecular formula C19H27N5O2S B4512281 6-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine

6-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B4512281
M. Wt: 389.5 g/mol
InChI Key: YOINOMLDFBGSIT-UHFFFAOYSA-N
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Description

6-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethylbenzenesulfonyl group and a pyrimidine ring substituted with N,N,2-trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps include:

    Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.

    Deprotection and cyclization: The protected piperazines are then deprotected and subjected to selective intramolecular cyclization to form the desired piperazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of 6-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the piperazine and pyrimidine rings, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

6-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2S/c1-14-6-7-15(2)17(12-14)27(25,26)24-10-8-23(9-11-24)19-13-18(22(4)5)20-16(3)21-19/h6-7,12-13H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOINOMLDFBGSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine
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6-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine
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6-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine
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6-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine
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6-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine
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6-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine

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